![molecular formula C18H22BrNO2 B3724602 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one
Descripción general
Descripción
3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD6897, is a chemical compound that has been extensively studied for its potential applications in scientific research. BRD6897 is a selective inhibitor of the bromodomain-containing protein 9 (BRD9), which plays a crucial role in regulating gene expression.
Mecanismo De Acción
3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one binds selectively to the bromodomain of BRD9, preventing its interaction with acetylated histones and inhibiting the transcription of genes regulated by BRD9. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, which are critical processes in various diseases.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also attenuated by 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one, which reduces the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one is its high selectivity for BRD9, which minimizes off-target effects. Additionally, 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has good pharmacokinetic properties, making it suitable for in vivo studies. However, the synthesis of 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one is relatively complex and requires specialized equipment, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for the study of 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective inhibitors of BRD9, which may have improved therapeutic efficacy. Another potential direction is the investigation of the role of BRD9 in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the combination of 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one with other drugs may enhance its therapeutic effects and reduce the development of drug resistance.
Conclusion:
In conclusion, 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of BRD9 makes it a valuable tool for investigating the role of this protein in various diseases. Further research is needed to fully understand the potential therapeutic applications of 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one and to develop more potent and selective inhibitors of BRD9.
Aplicaciones Científicas De Investigación
3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to be a potent and selective inhibitor of BRD9, a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 plays a critical role in regulating gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, 3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in these diseases.
Propiedades
IUPAC Name |
(2E)-3-(4-bromophenyl)imino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-4-5-15(21)17-14(10-18(2,3)11-16(17)22)20-13-8-6-12(19)7-9-13/h6-9,21H,4-5,10-11H2,1-3H3/b17-15+,20-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKIERYQFCXLO-DNUNFFQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=C(C=C2)Br)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=C(C=C2)Br)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)
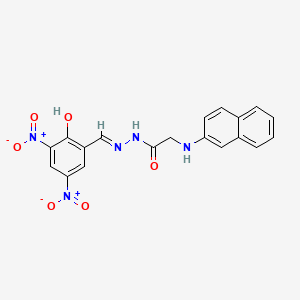
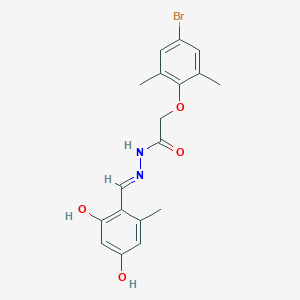

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)
![2,4-dimethoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3724574.png)
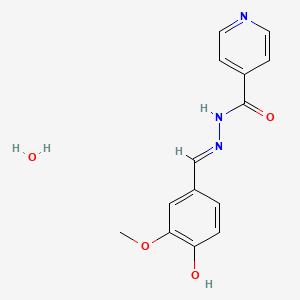
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)
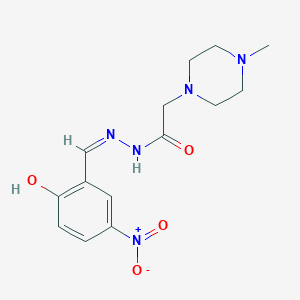
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
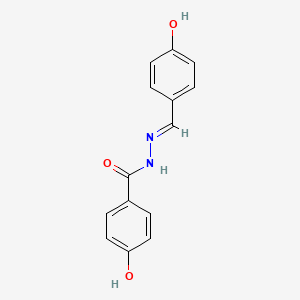
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)